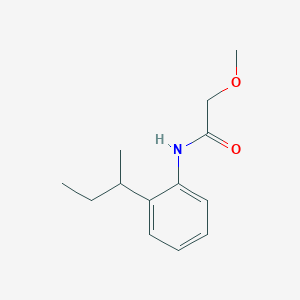

N-(2-sec-butylphenyl)-2-methoxyacetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

N-(2-butan-2-ylphenyl)-2-methoxyacetamide |

InChI |

InChI=1S/C13H19NO2/c1-4-10(2)11-7-5-6-8-12(11)14-13(15)9-16-3/h5-8,10H,4,9H2,1-3H3,(H,14,15) |

InChI Key |

MMTDCPLVFOSBLJ-UHFFFAOYSA-N |

SMILES |

CCC(C)C1=CC=CC=C1NC(=O)COC |

Canonical SMILES |

CCC(C)C1=CC=CC=C1NC(=O)COC |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Elaborate Chemical Transformations

Established and Novel Synthetic Routes for N-(2-sec-butylphenyl)-2-methoxyacetamide and its Congeners

The construction of this compound necessitates a convergent synthetic strategy, where key fragments are prepared separately and then coupled. The primary disconnection lies at the amide bond, suggesting a final amidation step between 2-sec-butylaniline (B1295110) and a suitable 2-methoxyacetic acid derivative.

The formation of the amide bond is a cornerstone of organic synthesis. For a target molecule like this compound, this typically involves the reaction of 2-sec-butylaniline with an activated form of 2-methoxyacetic acid.

One of the most common methods is the use of acyl chlorides . Methoxyacetyl chloride can be reacted with 2-sec-butylaniline in the presence of a base to neutralize the HCl byproduct. This method is often high-yielding and proceeds under mild conditions.

Alternatively, coupling reagents can be employed to facilitate the direct amidation of 2-methoxyacetic acid with 2-sec-butylaniline. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), are widely used. These methods are advantageous as they avoid the need to prepare the often-labile acyl chloride.

More recently, Umpolung amide synthesis (UmAS) has emerged as a novel strategy that could be adapted for this synthesis. nih.govnih.govmdpi.com This method involves the reaction of an α-fluoronitroalkane with an N-aryl hydroxylamine, offering a unique, epimerization-free route to N-aryl amides. nih.govnih.govmdpi.com While not a direct application for the target molecule's final step, the principles could be applied in the synthesis of precursors.

Table 1: Comparison of Selected Amidation Protocols

| Method | Reagents | Typical Solvents | Temperature (°C) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Acyl Chloride | Methoxyacetyl chloride, Base (e.g., Triethylamine) | Dichloromethane, THF | 0 - 25 | High reactivity, good yields | Acyl chloride can be moisture-sensitive |

| Coupling Reagent | 2-Methoxyacetic acid, EDC, HOBt | Dichloromethane, DMF | 0 - 25 | Mild conditions, avoids acyl chloride | Stoichiometric byproducts can be difficult to remove |

| Umpolung Amide Synthesis | α-fluoronitroalkane, N-aryl hydroxylamine, Base | Toluene | 25 - 80 | Epimerization-free for chiral centers | Requires specific precursors |

The chirality of the sec-butyl group introduces a stereocenter, making the synthesis of enantiomerically pure this compound a significant challenge. The key is the stereoselective synthesis of the 2-sec-butylaniline precursor.

Asymmetric hydrogenation of a suitable prochiral precursor is a powerful method. For instance, the asymmetric hydrogenation of a 2-(but-1-en-2-yl)nitrobenzene derivative using a chiral transition metal catalyst (e.g., rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands) can provide the chiral nitroarene, which can then be reduced to the corresponding aniline (B41778). acs.org

Another approach involves the use of chiral auxiliaries . youtube.com A prochiral aniline derivative can be reacted with a chiral auxiliary to form a diastereomeric mixture, which can be separated. Subsequent removal of the auxiliary would yield the enantiomerically enriched 2-sec-butylaniline. The Ellman auxiliary, tert-butanesulfinamide, has been extensively used for the asymmetric synthesis of a wide variety of chiral amines. yale.edu

Kinetic resolution of racemic 2-sec-butylaniline is also a viable strategy. nih.gov This involves reacting the racemic amine with a chiral resolving agent to form a mixture of diastereomeric salts, which can be separated by crystallization.

Table 2: Strategies for Stereoselective Synthesis of 2-sec-butylaniline

| Strategy | Key Transformation | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Asymmetric Hydrogenation | Reduction of a prochiral olefin or imine | Chiral Rh or Ru catalysts | High enantioselectivities, atom-economical |

| Chiral Auxiliary | Diastereoselective reaction and separation | e.g., Ellman's auxiliary | Broad applicability, reliable |

| Kinetic Resolution | Separation of diastereomeric salts | Chiral acids (e.g., tartaric acid) | Classical method, can be efficient for specific substrates |

The 2-methoxyacetamide (B107977) moiety is the other key component. The methoxy (B1213986) group can be introduced at various stages of the synthesis.

A straightforward approach is to start with 2-methoxyacetic acid or its derivatives, which are commercially available. nih.gov This simplifies the synthesis to the amidation step.

Alternatively, the methoxy group can be introduced onto a pre-existing aromatic ring through nucleophilic aromatic substitution or metal-catalyzed etherification . wikipedia.org For example, a 2-hydroxyphenylacetamide derivative could be methylated using a reagent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

Friedel-Crafts acylation represents another potential route, although less direct for this specific target. mdpi.comnih.govyoutube.comscirp.orgscirp.org Anisole (methoxybenzene) can undergo Friedel-Crafts acylation with an appropriate acylating agent to introduce the acetyl group, which would then require further functionalization to arrive at the 2-methoxyacetamide structure. youtube.comscirp.orgscirp.org However, controlling the regioselectivity of the acylation can be challenging.

Advanced Reaction Chemistry and Sustainable Synthesis Paradigms

Modern organic synthesis is increasingly focused on developing more efficient, selective, and environmentally benign methodologies. The synthesis of this compound can benefit from these advancements.

While the final step in the synthesis of the target molecule is an amidation, related N-arylation reactions are crucial for the synthesis of its congeners and precursors. Transition metal catalysis has revolutionized C-N bond formation.

Palladium-catalyzed N-arylation (Buchwald-Hartwig amination) is a powerful tool for forming aryl-nitrogen bonds. syr.edu This reaction typically involves a palladium(0) catalyst, a phosphine ligand, and a base to couple an amine with an aryl halide or triflate. The catalytic cycle is generally believed to proceed through oxidative addition, ligand exchange, and reductive elimination. syr.eduyoutube.comacs.org The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphines often providing the best results.

Copper-catalyzed N-arylation (Ullmann condensation) is a classical method that has seen a resurgence with the development of new ligand systems. nih.govacs.orgacs.orgmit.educapes.gov.br These reactions often employ a copper(I) salt, a ligand (such as a diamine or an amino acid), and a base. The proposed catalytic cycle involves the formation of a copper-amide intermediate, which then reacts with the aryl halide. nih.govacs.orgacs.orgmit.educapes.gov.br Copper-catalyzed systems can be advantageous due to the lower cost of the metal compared to palladium.

Table 3: Overview of Catalytic N-Arylation Systems

| Catalytic System | Metal | Typical Ligands | Key Features |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium | Biarylphosphines (e.g., XPhos, SPhos) | High functional group tolerance, broad substrate scope |

| Ullmann Condensation | Copper | Diamines, Phenanthrolines | Lower cost, effective for electron-deficient aryl halides |

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of fine chemicals and pharmaceuticals, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.govrsc.orgresearchgate.netazolifesciences.commdpi.commdpi.comamidetech.com

The amidation step to form this compound is well-suited for a continuous flow process. nih.gov Reactant streams of 2-sec-butylaniline and an activated 2-methoxyacetic acid derivative can be continuously mixed and passed through a heated reactor coil to afford the product. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. azolifesciences.com

Furthermore, the synthesis of intermediates, such as the stereoselective preparation of 2-sec-butylaniline via asymmetric hydrogenation, can also be performed in a flow setup. mdpi.commdpi.com Integrating multiple synthetic steps into a continuous flow sequence (telescoped synthesis) can further enhance efficiency and reduce waste. The ability to handle hazardous reagents and intermediates more safely in the small, confined volumes of a flow reactor is another significant benefit, particularly for scalable production. rsc.orgazolifesciences.com The scalability of flow processes is often more straightforward than for batch reactions, as production can be increased by running the system for longer periods or by "scaling out" (using multiple reactors in parallel). azolifesciences.com

Derivatization Strategies for Structural Modification and Diversification

The structural framework of this compound offers several avenues for derivatization, enabling the generation of a diverse library of related compounds for various research applications. These modifications can be strategically targeted at the aromatic ring, the amide linkage, or the methoxyacetyl group to modulate the molecule's physicochemical properties, such as solubility, lipophilicity, and receptor-binding affinity.

Modification of the Phenyl Ring: The 2-sec-butylphenyl moiety is a prime target for electrophilic substitution reactions. While the existing alkyl and amide groups influence the regioselectivity of these reactions, functional groups such as nitro, halogen, or sulfonyl groups can be introduced onto the aromatic ring. For instance, sulfonation can lead to novel sulfonamide derivatives, a strategy that has been successfully employed in modifying N-phenylacetamides to create new analgesic candidates. nih.gov The introduction of such polar groups can significantly alter the compound's solubility and pharmacokinetic profile.

Another approach involves the dearomatization of the phenyl ring. While challenging for non-activated arenes, intramolecular carbolithiation of aryl benzyl (B1604629) ethers has been shown to be a viable method for dearomatization, suggesting that with appropriate synthetic design, similar transformations could be explored for this compound.

Transformations of the Amide Bond: The amide bond itself, while generally stable, can be a site for chemical modification. For instance, N-alkylation or N-acylation can be performed to introduce further substituents on the amide nitrogen. Additionally, methods for the synthesis of N-acylsulfenamides from primary amides have been developed, which could potentially be adapted for secondary amides like the target compound, opening up pathways to novel sulfur-containing derivatives.

Alterations to the Methoxyacetyl Moiety: The 2-methoxyacetyl portion of the molecule provides further opportunities for diversification. The ether linkage can be cleaved under specific conditions to yield the corresponding N-(2-sec-butylphenyl)-2-hydroxyacetamide, which can then serve as a precursor for a variety of esters or ethers, introducing a wide range of functional groups. Furthermore, the acetyl methyl group could potentially undergo condensation reactions under specific basic conditions to extend the carbon chain.

A summary of potential derivatization strategies is presented in the table below.

| Target Site | Reaction Type | Potential Reagents/Conditions | Resulting Derivative Class |

| Phenyl Ring | Sulfonation | Fuming sulfuric acid or chlorosulfonic acid | N-(Sulfonated-2-sec-butylphenyl)-2-methoxyacetamide |

| Phenyl Ring | Halogenation | N-Bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a catalyst | N-(Halogenated-2-sec-butylphenyl)-2-methoxyacetamide |

| Amide Nitrogen | N-Alkylation | Alkyl halide with a strong base | N-Alkyl-N-(2-sec-butylphenyl)-2-methoxyacetamide |

| Methoxy Group | Ether Cleavage | Boron tribromide (BBr₃) or hydrobromic acid (HBr) | N-(2-sec-butylphenyl)-2-hydroxyacetamide |

| Acetyl Group | Condensation | Aldehyde/ketone with a base (e.g., Aldol condensation) | Chain-extended β-hydroxy amides |

Rigorous Purification and Isolation Protocols

The successful synthesis of this compound and its derivatives necessitates the implementation of rigorous purification and isolation protocols to ensure high purity of the final compounds, which is critical for accurate analytical characterization and further applications.

Advanced Chromatographic Resolution Techniques

Chromatography is a cornerstone technique for the purification of N-aryl amides. Given the potential for side products and unreacted starting materials in the synthesis of this compound, a multi-step chromatographic approach may be required.

Column Chromatography: Flash column chromatography is a standard and effective method for the initial purification of crude reaction mixtures. The choice of stationary and mobile phases is crucial for achieving optimal separation. For a moderately polar compound like this compound, a normal-phase setup with silica (B1680970) gel as the stationary phase is a common starting point. A gradient elution system using a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone) typically provides good resolution.

In cases where normal-phase chromatography is insufficient, reversed-phase liquid chromatography (RPLC) offers an alternative with a different separation mechanism. nih.gov Using a C18-functionalized silica gel column with a mobile phase of methanol/water or acetonitrile/water can effectively separate the target compound from more polar or non-polar impurities. biotage.com

Counter-Current Chromatography (CCC): For challenging separations or large-scale purifications, upright counter-current chromatography (CCC) presents a powerful, solid-support-free liquid-liquid chromatographic technique. nih.gov This method has been successfully applied to the isolation of amides from complex natural product extracts and could be adapted for the purification of synthetic amides. nih.gov The selection of a suitable biphasic solvent system is paramount for a successful CCC separation.

A hypothetical comparison of chromatographic techniques for the purification of this compound is provided below.

| Chromatographic Technique | Stationary Phase | Typical Mobile Phase System | Advantages | Disadvantages |

| Normal-Phase Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Cost-effective, widely available | Potential for product adsorption and degradation on silica |

| Reversed-Phase Liquid Chromatography (RPLC) | C18-Silica | Acetonitrile/Water Gradient | High resolution, good for polar compounds | Higher cost of columns and solvents |

| Counter-Current Chromatography (CCC) | None (Liquid-Liquid) | Biphasic solvent system (e.g., Heptane/Ethyl Acetate/Methanol/Water) | No irreversible adsorption, high sample loading capacity | Requires specialized equipment, solvent system selection can be complex |

Crystallization Processes and Polymorphism Studies

Crystallization Processes: Following chromatographic purification, crystallization is a critical final step to obtain highly pure this compound in a solid, crystalline form. The choice of solvent is paramount and is often determined empirically. Solvents in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below are ideal. For N-aryl amides, common recrystallization solvents include ethanol, acetone, acetonitrile, and 1,4-dioxane. researchgate.netiucr.org The process typically involves dissolving the purified compound in a minimal amount of a hot solvent, followed by slow cooling to induce crystallization. The resulting crystals are then isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Polymorphism Studies: Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration for chemical compounds, particularly in the pharmaceutical industry, as different polymorphs can exhibit distinct physical properties such as melting point, solubility, and stability. Studies on monosubstituted acetanilides, a class of compounds structurally related to this compound, have revealed the existence of polymorphism. acs.org

The investigation of polymorphism for this compound would involve systematic crystallization experiments under various conditions (e.g., different solvents, cooling rates, and temperatures). The resulting solid forms would then be characterized using techniques such as:

Powder X-ray Diffraction (PXRD): To identify different crystal lattices.

Differential Scanning Calorimetry (DSC): To determine melting points and detect phase transitions.

Thermogravimetric Analysis (TGA): To assess thermal stability.

Infrared (IR) and Raman Spectroscopy: To probe differences in intermolecular interactions.

Understanding the polymorphic landscape of this compound is essential for ensuring the consistency and reproducibility of its physical properties in any subsequent research or application.

Comprehensive Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework of N-(2-sec-butylphenyl)-2-methoxyacetamide.

¹H NMR Spectroscopy would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), signal multiplicity (due to spin-spin coupling with neighboring protons), and integration (the relative number of protons for each signal). For this compound, the aromatic protons are expected to appear in the downfield region (δ 7.0-8.0 ppm). The protons of the sec-butyl group and the methoxyacetamide moiety would be observed in the upfield region. Specifically, the methine proton of the sec-butyl group would likely be a multiplet, while the methyl and methylene (B1212753) protons would exhibit characteristic triplet and sextet patterns, respectively. The methoxy (B1213986) group would present as a sharp singlet, and the methylene protons of the acetamide (B32628) group would also be a singlet. The amide N-H proton would appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy provides information on the different carbon environments in the molecule. The aromatic carbons would resonate in the δ 120-150 ppm range. The carbonyl carbon of the amide group would be significantly deshielded, appearing further downfield (around δ 170 ppm). The carbons of the sec-butyl and methoxyacetamide groups would be found in the more shielded upfield region of the spectrum.

Illustrative ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

|---|---|---|---|

| Aromatic C-H | 7.0 - 7.5 | Multiplet | 4H |

| Amide N-H | ~8.5 | Broad Singlet | 1H |

| Methoxy (-OCH₃) | ~3.4 | Singlet | 3H |

| Acetamide (-CH₂-) | ~3.6 | Singlet | 2H |

| sec-Butyl (-CH-) | ~2.7 | Multiplet | 1H |

| sec-Butyl (-CH₂-) | ~1.6 | Multiplet | 2H |

| sec-Butyl (terminal -CH₃) | ~0.9 | Triplet | 3H |

Illustrative ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~170 |

| Aromatic (quaternary) | 135 - 145 |

| Aromatic (CH) | 125 - 130 |

| Methoxy (-OCH₃) | ~59 |

| Acetamide (-CH₂-) | ~72 |

| sec-Butyl (-CH-) | ~39 |

| sec-Butyl (-CH₂-) | ~31 |

| sec-Butyl (terminal -CH₃) | ~12 |

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

ESI-MS is a soft ionization technique that is particularly useful for polar and thermally labile molecules. For this compound, ESI-MS would be expected to produce a prominent protonated molecular ion peak [M+H]⁺. This would allow for the precise determination of the molecular mass. Depending on the instrument settings, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ might also be observed. In-source fragmentation is generally minimal with ESI, but can sometimes be induced to provide structural information. A common fragmentation pathway for amides involves the cleavage of the amide bond.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.org This technique is well-suited for the analysis of volatile and semi-volatile compounds. patsnap.com An analysis of this compound by GC-MS would provide information on its purity, with the retention time being a characteristic property of the compound under specific chromatographic conditions. The mass spectrometer would then generate a mass spectrum for the eluted compound. Electron ionization (EI) is commonly used in GC-MS, which is a higher-energy ionization technique that leads to extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint and can be used to confirm the structure. Key fragmentation pathways for aromatic amides often involve cleavage of the amide bond, leading to the formation of a resonance-stabilized benzoyl cation or related fragments.

Illustrative ESI-MS Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 222.15 |

Illustrative GC-MS Fragmentation Data for this compound

| Predicted m/z | Possible Fragment Identity |

|---|---|

| 221 | [M]⁺ (Molecular Ion) |

| 164 | [M - C₂H₅O]⁺ |

| 149 | [M - C₄H₉]⁺ |

| 105 | [C₇H₅O]⁺ |

Vibrational (Infrared, Raman) and Electronic (UV-Vis) Spectroscopy for Functional Group Characterization

Vibrational and electronic spectroscopy provide valuable information about the functional groups present in a molecule and its electronic structure.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The IR spectrum of this compound would display characteristic absorption bands for its functional groups. A strong absorption band around 1650 cm⁻¹ would be indicative of the C=O stretching vibration of the amide group (Amide I band). spcmc.ac.inacs.org The N-H stretching vibration of the secondary amide would appear as a sharp band around 3300 cm⁻¹. spectroscopyonline.com The C-H stretching vibrations of the aromatic ring and the aliphatic sec-butyl group would be observed in the 2850-3100 cm⁻¹ region. The C-O stretching of the methoxy group would likely appear in the 1000-1250 cm⁻¹ range.

Raman Spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for identifying the vibrations of the aromatic ring and the C-C bonds of the sec-butyl group. proquest.comresearchgate.net

UV-Vis Spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds typically exhibit characteristic absorptions in the ultraviolet region of the electromagnetic spectrum. quimicaorganica.org The presence of the substituted benzene (B151609) ring in this compound would lead to π → π* transitions, resulting in absorption bands in the 200-300 nm range. libretexts.orgup.ac.za The exact position and intensity of these bands are influenced by the substituents on the aromatic ring.

Illustrative Vibrational and Electronic Spectroscopy Data for this compound

| Spectroscopic Technique | Expected Absorption/Scattering Range | Assignment |

|---|---|---|

| Infrared (IR) | ~3300 cm⁻¹ | N-H stretch (amide) |

| Infrared (IR) | 2850-3100 cm⁻¹ | C-H stretch (aromatic and aliphatic) |

| Infrared (IR) | ~1650 cm⁻¹ | C=O stretch (Amide I) |

| Infrared (IR) | ~1550 cm⁻¹ | N-H bend (Amide II) |

| Infrared (IR) | 1000-1250 cm⁻¹ | C-O stretch (methoxy) |

| Raman | 1600-1580 cm⁻¹ | Aromatic ring stretching |

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govwikipedia.org To perform this analysis, a high-quality single crystal of this compound would need to be grown. rochester.edu The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map of the molecule. fiveable.me From this map, the positions of all non-hydrogen atoms can be determined with high precision, providing definitive information about bond lengths, bond angles, and torsional angles.

If a suitable crystal could be obtained, X-ray crystallography would confirm the connectivity of the atoms as determined by NMR and MS. Furthermore, it would reveal the conformation of the molecule in the solid state, including the orientation of the sec-butyl and methoxyacetamide substituents relative to the phenyl ring. Intermolecular interactions, such as hydrogen bonding involving the amide N-H and carbonyl oxygen, which dictate the crystal packing, would also be elucidated.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

In Depth Structure Activity Relationship Sar Studies and Rational Molecular Design

Identification and Quantification of Structural Determinants Governing Biological Efficacy

The efficacy of Mefenacet and related compounds is governed by a delicate balance of steric and electronic properties distributed across the molecule.

The nature and position of substituents on the phenyl ring are critical for the herbicidal activity of N-phenyl-methoxyacetamide analogs. The 2-sec-butyl group on Mefenacet is a key feature. SAR studies on related aromatic compounds show that the properties of substituents on the phenyl ring significantly modulate biological potency. cresset-group.com

General principles observed in related aromatic structures indicate that:

Electronic Properties are Key: The electron density of the phenyl ring plays a significant role. Studies on similar, complex aromatic systems suggest that electron-poor rings can lead to higher activity. cresset-group.com This is often validated by protein crystal structures where electron-poor aromatic faces interact favorably with residues in the target's active site. cresset-group.com

Positional Isomerism Matters: The relative positions of substituents, often described as ortho, meta, and para, are crucial. libretexts.org In disubstituted benzene (B151609) rings, moving a group from one position to another can dramatically alter the molecule's shape and electronic distribution, impacting its ability to bind to its target. For example, in a series of 1,4-diamino substituted phenyl ring analogs, moving or adding substituents like a methoxy (B1213986) group led to a significant drop in potency. nih.gov

Steric and Size Constraints: The size of the substituent is a determining factor. While a certain bulk may be required for optimal positioning within a binding pocket, excessively large groups can introduce steric hindrance, preventing effective binding. nih.gov The sec-butyl group in Mefenacet provides necessary bulk at the ortho position.

| Substituent Feature | Influence on Activity | Rationale / Example |

|---|---|---|

| Electronic Character | Electron-poor rings often enhance activity. | Improves interaction with electron-rich active site residues. cresset-group.com |

| Positional Isomerism | Ortho, meta, and para positions are not equivalent; substitution at one position may be more favorable than others. | Affects the overall molecular conformation and fit into the binding site. libretexts.orgyoutube.com |

| Substituent Size (Sterics) | Optimal size is required; groups that are too large or too small can decrease activity. | Large groups can cause steric clashes, while small groups may not provide necessary interactions. nih.gov |

The three-dimensional structure of Mefenacet is not static, and its preferred conformations and stereochemistry are vital to its function. lumenlearning.com

Conformational Flexibility: Molecules like Mefenacet can exist as a mixture of different conformers (rotamers) due to rotation around single bonds, such as the N-C(phenyl) bond. mdpi.com The relative stability of these conformers can be influenced by the solvent and interactions within a biological system. nih.gov Computational studies on related acetamides show the existence of stable gauche and cis conformers, with their population ratio changing based on solvent polarity. nih.gov The most stable conformation is the one that minimizes steric strain and maximizes favorable electronic interactions. lumenlearning.com

Stereochemical Impact: The sec-butyl group contains a chiral center, meaning Mefenacet exists as two enantiomers, (R)-Mefenacet and (S)-Mefenacet. It is widely recognized in pharmacology and agrochemistry that enantiomers of a chiral compound can exhibit different biological activities. nih.govnih.gov This stereoselectivity arises because biological targets, like enzymes, are themselves chiral and will interact differently with each enantiomer. nih.gov For other chloroacetamide herbicides like metolachlor, it has been shown that the inhibitory activity against the target elongase system is stereospecific. capes.gov.br This suggests that one enantiomer of Mefenacet is likely significantly more active than the other. The pharmacokinetic processes, including metabolism and excretion, can also be stereoselective, leading to different effective concentrations of the enantiomers at the target site. nih.gov

| Structural Aspect | Impact on Bioactivity | Underlying Principle |

|---|---|---|

| Chirality (Enantiomers) | Enantiomers can have significantly different potencies. | Biological targets (enzymes) are chiral and interact selectively with one enantiomer. capes.gov.brnih.gov |

| Conformational Isomers | The energetically preferred conformation is more likely to be the bioactive one. | Rotation around single bonds leads to different 3D shapes; only specific shapes may fit the target's binding site. mdpi.comnih.gov |

The methoxyacetamide side chain (-N-C(=O)-CH₂-O-CH₃) is the reactive portion of the molecule, characteristic of chloroacetamide herbicides (though Mefenacet itself is a methoxyacetamide, it functions similarly). capes.gov.br This group is crucial for binding to the target enzyme. Studies on this class of herbicides indicate that the electrophilic nature of the acetyl group is key to its mechanism of action, which involves covalent bond formation with sulfhydryl groups in the target enzyme. capes.gov.br Modifications to this chain would have profound functional implications:

Altering the Methoxy Group: Changing the methyl ether to a larger alkyl group (e.g., ethoxy) could impact steric fit and solubility, potentially reducing activity.

Replacing the Ether Oxygen: Swapping the oxygen for a sulfur or methylene (B1212753) group would alter the electronic properties and hydrogen bonding capacity of the side chain, likely diminishing its effectiveness.

Modifying the Acetamide (B32628) Moiety: The acetamide group itself is fundamental. Replacing the carbonyl or the amide nitrogen would fundamentally change the chemical nature of the compound and disrupt the established SAR for this herbicide class.

Elucidation of Molecular and Cellular Mechanisms of Biological Activities

Mechanisms of Action in Agrochemical Contexts (e.g., fungal, insect targets)

Target Site Resistance Mechanisms and Counter-Strategies

Fungicides that target a single site in a pathogen are prone to the development of resistance. For the broader class of phenylamide fungicides (FRAC Group 4), which includes compounds with a similar structural motif, resistance is a known issue. bcpc.orgrutgers.edu

Target Site and Mechanism of Action: Phenylamide fungicides are known to be highly specific inhibitors of ribosomal RNA (rRNA) biosynthesis in oomycete pathogens. rutgers.edu They specifically target the RNA polymerase I complex, which is essential for the transcription of rRNA genes. researchgate.net By inhibiting this enzyme, phenylamides disrupt the production of ribosomes, leading to a cessation of protein synthesis and ultimately, cell death. This targeted action on a vital cellular process accounts for their high efficacy at low application rates.

Mechanisms of Resistance: Resistance to phenylamide fungicides is often qualitative, meaning that a single genetic mutation can lead to a high level of resistance. bcpc.org The primary mechanism of resistance is believed to be an alteration in the target site, the RNA polymerase I enzyme. researchgate.net However, the precise mutations responsible for resistance have not been fully elucidated for all pathogens. rutgers.edu Research suggests that resistance is controlled by a single, incompletely dominant gene. rutgers.edu This means that even heterozygous individuals (carrying one copy of the resistance gene) can exhibit reduced sensitivity to the fungicide.

Other potential, though less commonly documented, mechanisms of resistance in fungi to fungicides in general include:

Metabolic detoxification: The fungus may evolve enzymes that can break down the fungicide into non-toxic compounds.

Increased efflux: The fungal cell may develop or upregulate transporter proteins that actively pump the fungicide out of the cell before it can reach its target site. nih.gov

Overexpression of the target enzyme: The pathogen might produce significantly larger quantities of the target enzyme, effectively diluting the effect of the inhibitor. nih.gov

Counter-Strategies for Resistance Management: To combat the development and spread of resistance to single-site fungicides like the phenylamides, several strategies are recommended by the Fungicide Resistance Action Committee (FRAC). These strategies aim to reduce the selection pressure on the fungal population:

Mixtures with Multi-Site Fungicides: Phenylamides should always be applied in a tank mix with a fungicide from a different FRAC group that has a multi-site mode of action. rutgers.eduannualreviews.org Multi-site fungicides have a lower risk of resistance development because they affect multiple metabolic pathways in the fungus, making it much more difficult for a single mutation to confer resistance.

Alternation of Fungicides: Rotating applications of fungicides with different modes of action can also be an effective strategy. This prevents continuous selection pressure from a single chemical class.

Limited Number of Applications: The total number of applications of phenylamide fungicides per season should be restricted, as specified on the product label, typically to two to four applications. rutgers.edu

Preventative Use: These fungicides are most effective when used preventatively, before the establishment of the disease. rutgers.edu Curative or eradicant use should be avoided as it imposes strong selection pressure for resistant individuals.

Monitoring: Regular monitoring of pathogen populations for shifts in sensitivity to phenylamides is crucial for early detection of resistance and for adapting management strategies accordingly. rutgers.edu

Species-Specific Susceptibility and Selectivity

The selectivity of a fungicide refers to its effectiveness against a specific range of fungal species while having minimal impact on non-target organisms, including the host plant and beneficial microorganisms.

Spectrum of Activity: Phenylamide fungicides are known for their narrow spectrum of activity, being primarily effective against oomycetes, also known as water molds. rutgers.edu This group of pathogens includes some of the most destructive plant diseases, such as:

Phytophthora species (e.g., late blight of potato and tomato, Phytophthora root rot) rutgers.eduannualreviews.org

Pythium species (e.g., damping-off of seedlings) rutgers.edu

Downy mildews (e.g., cucurbit downy mildew, grape downy mildew) rutgers.edu

Their high specificity is a direct result of their unique mode of action targeting RNA polymerase I, a target that may be sufficiently different in true fungi and other organisms, rendering them less susceptible.

Factors Influencing Selectivity: The precise reasons for the high selectivity of phenylamides for oomycetes are not fully understood but are likely related to one or more of the following factors:

Target Site Variation: The structure of the RNA polymerase I enzyme may differ between oomycetes and other fungal groups, leading to a higher binding affinity of the fungicide in susceptible species.

Uptake and Transport: Differences in the ability of various fungal species to absorb and translocate the fungicide to the target site can influence susceptibility.

Metabolism: Non-susceptible species may be able to more effectively metabolize and detoxify the fungicide.

Intrinsic Insensitivity: It is important to distinguish between acquired resistance and intrinsic insensitivity. Some fungal species are naturally not controlled by phenylamides because they lack the specific target site or have other physiological or biochemical characteristics that render the fungicide ineffective.

Environmental Dynamics and Ecological Impact Investigations

Environmental Fate and Persistence Assessment

Following a thorough review of scientific literature and environmental databases, no specific studies or data pertaining to the environmental fate and persistence of N-(2-sec-butylphenyl)-2-methoxyacetamide were found. The subsequent subsections outline the specific areas where data is currently unavailable.

Degradation Kinetics and Half-Life Determination in Abiotic Matrices (e.g., hydrolysis, photolysis)

No published research was identified that details the degradation kinetics or determines the half-life of this compound in abiotic matrices. This includes a lack of information on its susceptibility to hydrolysis under various pH conditions and its photolytic degradation rates when exposed to different light wavelengths.

Sorption and Mobility Characteristics in Soil and Aquatic Systems

There is currently no available scientific data on the sorption and mobility characteristics of this compound in soil and aquatic environments. Research into its potential to adsorb to soil particles or its mobility in water systems has not been published in the reviewed sources.

Metabolite Identification and Environmental Transformation Pathways

No studies were found that identify the metabolites or elucidate the environmental transformation pathways of this compound. The processes by which this compound may be altered or broken down in the environment have not been documented.

Bioremediation Potential and Microbiological Degradation Studies

The potential for bioremediation of this compound and its degradation by microbiological processes is an area without available research. The specific subsections below reflect this data gap.

Identification of Microbial Degraders and Associated Enzymes

There are no documented instances of the identification of specific microbial species or enzymes that are capable of degrading this compound.

Development of Bioremediation Strategies for Environmental Contamination

Consistent with the lack of information on its microbial degradation, no bioremediation strategies have been developed or proposed for the environmental contamination by this compound.

No Publicly Available Scientific Data for Advanced Analytical Methodologies of this compound

Following an extensive search of scientific literature, chemical databases, and public records, it has been determined that there is no available information regarding the advanced analytical methodologies for the specific chemical compound This compound . The detailed outline provided, focusing on highly specific analytical techniques, could not be addressed as no published research or data appears to exist for this particular molecule.

Searches were conducted to locate a Chemical Abstracts Service (CAS) number for this compound, which would facilitate the retrieval of associated research. However, chemical suppliers list the compound with no assigned CAS number, indicating it is likely a novel or rare chemical not widely registered or studied.

Further inquiries for analytical methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS), standardized quantitative assays, or isotope dilution mass spectrometry specific to this compound did not yield any results. This absence of data prevents a scientifically accurate and informative discussion on the following topics as requested:

Advanced Analytical Methodologies for Detection and Quantification

Isotope Dilution Mass Spectrometry for Definitive Quantification: This highly specific and definitive quantification method has not been applied to N-(2-sec-butylphenyl)-2-methoxyacetamide in any available studies.

While general principles of these advanced analytical techniques are well-established for a wide range of chemical compounds, applying them hypothetically to this compound without experimental data would be speculative and would not meet the required standards of scientific accuracy. The strict adherence to discussing only the specified compound prevents the inclusion of information on structurally similar but distinct molecules.

Therefore, it is not possible to generate the requested article with scientifically validated and specific information.

Due to a lack of specific research on the chemical compound This compound , it is not possible to provide a detailed article on its computational and molecular modeling properties as requested.

Extensive searches for scientific literature and data pertaining to "this compound" did not yield any specific studies that would allow for a comprehensive discussion of its quantum mechanical properties, molecular docking simulations, or other computational chemistry analyses. The available research focuses on related but structurally distinct molecules. For example, studies were found for compounds such as N-(2,6-dimethylphenyl)-2-methoxyacetamide and other acetamide (B32628) derivatives. However, the data from these related compounds cannot be accurately extrapolated to "this compound" due to the unique influence of the sec-butylphenyl group on its chemical and physical properties.

Therefore, the following sections, as outlined in the request, cannot be addressed with scientifically accurate and verifiable information:

Computational Chemistry and Molecular Modeling for Rational Discovery

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Parameters

Without dedicated computational studies on N-(2-sec-butylphenyl)-2-methoxyacetamide, any attempt to generate the requested article would be speculative and not based on factual research findings.

Exploration of Derivatives and Analogs: Design and Research Paradigms

Systematic Synthesis and Biological Evaluation of Structural Analogs

The cornerstone of lead optimization lies in the systematic synthesis of structural analogs and their subsequent biological evaluation. This iterative process allows for the establishment of a comprehensive structure-activity relationship (SAR), providing invaluable insights into the molecular interactions between the compound and its biological target.

Strategic Modifications to the Phenyl Ring and its Substituents

The 2-sec-butylphenyl moiety of the parent compound is a key area for strategic modification. The size, position, and electronic properties of substituents on the phenyl ring can significantly influence binding affinity and selectivity. Research in related scaffolds has demonstrated that the introduction of various functional groups can modulate the biological activity of a molecule. For instance, in a series of 2-phenoxybenzamide derivatives, the substitution pattern on the anilino partial structure was found to be a strong determinant of antiplasmodial activity and cytotoxicity. Similarly, studies on ketamine esters have shown that 2- and 3-substituted compounds on the benzene (B151609) ring were generally more active than their 4-substituted counterparts. These findings underscore the importance of systematically exploring the substitution pattern on the phenyl ring of N-(2-sec-butylphenyl)-2-methoxyacetamide to identify optimal substitution patterns for desired biological effects.

A systematic approach to modifying the phenyl ring would involve the synthesis of analogs with a variety of substituents at different positions. These substituents could range from simple alkyl and alkoxy groups to halogens and more complex functionalities. The biological evaluation of these analogs would then provide a detailed SAR map, guiding further design efforts.

| Modification | Rationale | Potential Impact |

| Varying alkyl chain length and branching of the sec-butyl group | Explore steric tolerance within the binding pocket. | Enhance or decrease binding affinity. |

| Introduction of electron-withdrawing groups (e.g., -Cl, -CF3) | Modulate electronic properties and metabolic stability. | Improve potency and pharmacokinetic profile. |

| Introduction of electron-donating groups (e.g., -OCH3, -CH3) | Alter electronic distribution and potential for hydrogen bonding. | Influence binding interactions and selectivity. |

| Positional isomerization of the sec-butyl group | Investigate the importance of the ortho-substitution pattern. | Determine the optimal substituent position for activity. |

Rational Alterations to the Methoxyacetamide Side Chain

The methoxyacetamide side chain is another critical component for modification. Its length, flexibility, and the nature of the amide and ether functionalities offer multiple avenues for rational alteration. The goal of these modifications is to optimize interactions with the target protein, potentially through enhanced hydrogen bonding or improved conformational rigidity.

Alterations could include changing the length of the alkyl chain connecting the ether and amide groups, replacing the methoxy (B1213986) group with other alkoxy groups of varying sizes, or substituting the amide with other functional groups that can act as hydrogen bond donors or acceptors.

| Modification | Rationale | Potential Impact |

| Chain extension or contraction of the acetamide (B32628) backbone | Alter the distance and orientation of key functional groups. | Optimize interactions with the binding site. |

| Replacement of the methoxy group with other alkoxy groups | Probe the steric and electronic requirements of the binding pocket. | Enhance potency and selectivity. |

| Substitution of the amide nitrogen | Modulate hydrogen bonding capacity and metabolic stability. | Improve pharmacokinetic properties. |

Isosteric and Bioisosteric Replacements for Enhanced Properties

For example, the amide bond could be replaced with a reverse amide, a thioamide, or a stable amide isostere to enhance metabolic stability. The ether oxygen in the methoxyacetamide side chain could be substituted with a sulfur atom (thioether) or a methylene (B1212753) group to explore the impact on binding and conformational flexibility. The phenyl ring itself could be replaced with a bioisosteric heterocycle, such as a pyridine or thiophene ring, to modulate properties like solubility, metabolism, and target interactions.

Hybrid Compound Design for Multi-Targeting Approaches

Chronic and complex diseases often involve multiple biological pathways. A multi-targeting approach, where a single molecule is designed to interact with multiple targets, can offer superior therapeutic efficacy and a reduced risk of drug resistance. By combining the pharmacophoric features of this compound with those of another known bioactive molecule, hybrid compounds can be designed to simultaneously modulate different targets.

This strategy involves identifying a second target relevant to the disease of interest and then rationally designing a hybrid molecule that retains the key binding elements for both targets. The two pharmacophores can be linked directly or via a suitable spacer. The resulting hybrid compounds would then be synthesized and evaluated for their activity against both targets.

Chemical Biology Probes and Affinity Labeling Strategies

To elucidate the mechanism of action and identify the specific biological targets of this compound, the development of chemical biology probes is essential. These probes are typically analogs of the parent compound that have been modified to include a reporter tag (e.g., a fluorescent dye or a biotin molecule) or a reactive group for covalent modification of the target protein (affinity labeling).

The design of such probes requires careful consideration to ensure that the introduced modification does not significantly impair the compound's binding affinity for its target. Once synthesized, these probes can be used in a variety of experiments, such as affinity chromatography to pull down the target protein from cell lysates or fluorescence microscopy to visualize the subcellular localization of the target. These approaches are invaluable for target identification, validation, and for gaining a deeper understanding of the compound's biological function.

Future Research Trajectories and Interdisciplinary Perspectives

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis and Design

The convergence of artificial intelligence (AI) and chemistry is revolutionizing how molecules are designed and synthesized. For a compound like N-(2-sec-butylphenyl)-2-methoxyacetamide, AI and machine learning (ML) offer powerful tools to accelerate discovery and optimization.

Furthermore, machine learning models can be trained to predict the biological activities and physicochemical properties of novel analogues. nih.govstanford.edu By making small virtual modifications to the this compound structure, these models can rapidly screen vast chemical spaces for derivatives with improved potency, selectivity, or metabolic stability. This in silico screening process significantly narrows down the number of compounds that need to be synthesized and tested in the laboratory, streamlining the drug discovery pipeline. researchgate.netstanford.edu

An example of how AI can guide synthesis is through the use of both global and local models. Global models can draw on large reaction databases to suggest general conditions for the N-acylation of anilines, while local models can be fine-tuned with a small set of experimental data to optimize the specific reaction for synthesizing this compound and its derivatives. googleapis.com This adaptive learning approach, which requires minimal initial data, can rapidly identify optimal reaction parameters. nih.govrjptonline.org

Table 1: Potential Applications of AI/ML in the Study of this compound

| AI/ML Application | Description | Potential Impact |

| Retrosynthesis Prediction | Algorithms predict the starting materials and reaction steps required to synthesize the target molecule. | Accelerates the development of efficient and novel synthetic routes. |

| Reaction Condition Optimization | Machine learning models predict optimal temperatures, catalysts, and solvents for the amidation reaction. googleapis.comnih.gov | Increases reaction yield, reduces waste, and lowers production costs. |

| Virtual Screening of Analogues | Generative models design new derivatives of the parent compound with predicted biological activities. nih.gov | Rapidly identifies promising candidates for further investigation. |

| ADMET Prediction | AI models predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of new compounds. | Prioritizes candidates with favorable drug-like properties early in the discovery process. |

Exploration of Unconventional Biological Targets and Novel Modalities

The anilide scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. taylorandfrancis.comresearchgate.netsci-hub.se This prevalence suggests that this compound could interact with a variety of biological targets, including those that are not yet well-explored. Identifying these targets is a critical step in elucidating the compound's mechanism of action and potential therapeutic applications. fishersci.com

Affinity-based target identification methods, coupled with chemical proteomics, can be employed to "fish out" the cellular binding partners of this compound from complex biological mixtures. bldpharm.com This involves creating a probe version of the molecule that can be used to capture its interacting proteins, which are then identified by mass spectrometry.

Computational approaches, such as molecular docking and similarity profiling, offer a complementary strategy. By comparing the 3D shape and chemical features of this compound to libraries of known ligands, potential targets can be predicted. iarc.fr For instance, a computational repurposing campaign on a library of oxindole-based compounds successfully identified potential new targets, including the vascular endothelial growth factor receptor 2 (VEGFR-2). iarc.fr A similar approach could be applied to the anilide class to which this compound belongs.

Beyond traditional enzyme inhibitors or receptor antagonists, future research could explore novel therapeutic modalities. For example, the compound could be investigated as a molecular glue, a small molecule that induces or stabilizes interactions between two proteins that would not otherwise associate. This could lead to the degradation of a pathogenic protein or the modulation of a signaling pathway in a novel way.

Advancements in High-Throughput Screening and Omics Technologies for Compound Profiling

High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds for a specific biological activity. thermofisher.comthermofisher.com While direct HTS data for this compound is not available, diverse compound libraries, often containing anilide derivatives, are routinely used in HTS campaigns to identify "hits" against a wide range of biological targets. stanford.eduthermofisher.com Future research could involve the inclusion of this compound and a library of its synthesized analogues in such screening efforts.

Modern HTS is not limited to simple activity assays. High-content screening (HCS) uses automated microscopy and image analysis to assess the effects of compounds on cellular morphology and the localization of specific proteins, providing a richer dataset for understanding a compound's cellular effects.

"Omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes within a biological system in response to a chemical perturbation. mdpi.com Treating cells or organisms with this compound and analyzing the resulting changes in gene expression (transcriptomics), protein levels (proteomics), or metabolite concentrations (metabolomics) can provide valuable clues about its mechanism of action and potential off-target effects. mdpi.com Mass spectrometry imaging (MSI) is a particularly powerful tool that can visualize the distribution of the parent drug and its metabolites within tissues, while simultaneously mapping changes in endogenous molecules. mdpi.com

Table 2: High-Throughput and Omics Methods for Profiling this compound

| Technology | Application | Information Gained |

| High-Throughput Screening (HTS) | Testing against large panels of biological targets (e.g., kinases, GPCRs). thermofisher.com | Identification of primary biological activity and potential off-targets. |

| High-Content Screening (HCS) | Automated imaging of cells treated with the compound. | Insights into cellular mechanism of action, cytotoxicity, and phenotypic effects. |

| Transcriptomics (e.g., RNA-Seq) | Measuring changes in gene expression levels. | Identification of affected signaling pathways and cellular processes. |

| Proteomics | Quantifying changes in protein abundance and post-translational modifications. | Understanding the downstream effects on cellular machinery. |

| Metabolomics | Profiling changes in small molecule metabolites. mdpi.com | Elucidation of metabolic pathways affected by the compound. |

Development of Sustainable Production Methods and Circular Economy Principles in Chemical Research

The chemical industry is increasingly focusing on green and sustainable practices to minimize its environmental impact. chemiehoch3.denih.govwhiterose.ac.uk The synthesis of this compound, and anilides in general, provides a fertile ground for the implementation of these principles.

A key focus of green chemistry is the development of catalytic methods that avoid the use of stoichiometric and often hazardous reagents. researchgate.net For the amide bond formation in the synthesis of this compound, traditional methods might employ coupling reagents that generate significant waste. Biocatalysis, using enzymes like lipases or engineered N-acyltransferases, offers a green alternative, often proceeding under mild, aqueous conditions with high selectivity. rsc.org For example, whole cells of Candida parapsilosis have been successfully used for the N-acylation of various aromatic amines. rsc.org

The principles of a circular economy, which aim to eliminate waste and keep materials in use, are also highly relevant. chemiehoch3.dewhiterose.ac.ukrenewablematter.eunumberanalytics.com This involves designing chemical processes where solvents are recycled, and byproducts are valorized into new products. For the production of fine chemicals like this compound, a circular approach would consider the entire lifecycle, from the sourcing of renewable feedstocks to the design of the product for biodegradability or recyclability. nih.gov The adoption of flow chemistry, where reactions are carried out in continuous-flow reactors, can also contribute to a more sustainable process by enabling better control, higher efficiency, and easier integration of catalyst recycling. researchgate.net

Q & A

Q. What are the recommended synthetic routes for N-(2-sec-butylphenyl)-2-methoxyacetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of structurally analogous compounds, such as N-(2-methoxy-benzyl)-acetamide, involves condensation of an amine (e.g., 2-methoxy-benzylamine) with acetic acid derivatives under reflux in ethanol . For this compound, a similar approach can be adapted:

- Step 1: React 2-sec-butylaniline with 2-methoxyacetyl chloride in a polar aprotic solvent (e.g., dichloromethane) using a base (e.g., triethylamine) to neutralize HCl byproducts.

- Step 2: Optimize reaction temperature (typically 0–25°C) to minimize side reactions like over-acylation.

- Step 3: Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Key Factors for Optimization: Solvent polarity, stoichiometric ratios, and reaction time to maximize yield (>70%) and purity (>95%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify methoxy (-OCH₃) protons as a singlet at δ 3.3–3.5 ppm and sec-butyl group protons as multiplets (δ 0.8–1.6 ppm). Aromatic protons appear as a multiplet (δ 6.5–7.5 ppm) .

- ¹³C NMR: Confirm carbonyl (C=O) resonance at δ 165–170 ppm and methoxy carbon at δ 55–60 ppm .

- FTIR: Detect C=O stretching (1650–1700 cm⁻¹) and N-H bending (1540–1580 cm⁻¹) .

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions (e.g., C=O⋯H-N) for structural validation .

Q. How should researchers handle safety and storage of this compound?

Methodological Answer:

- Hazard Mitigation: Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritancy, as seen in structurally similar acetamides .

- First Aid: For inhalation, move to fresh air; for skin contact, wash with soap/water .

- Storage: Store in airtight containers at 2–8°C, protected from light and moisture to prevent degradation .

Advanced Research Questions

Q. How can molecular docking studies elucidate the biological activity of this compound?

Methodological Answer:

- Target Selection: Prioritize receptors (e.g., enzymes, GPCRs) based on structural analogs (e.g., SPRi3, a 2-methoxyacetamide derivative with sepiapterin reductase inhibition activity) .

- Docking Workflow:

- Prepare the ligand (this compound) using AutoDock Tools for charge assignment.

- Use a grid box covering the active site (e.g., 60 × 60 × 60 ų) and run 100 Lamarckian genetic algorithm simulations.

- Validate docking poses using RMSD clustering (<2.0 Å) and compare binding energies (ΔG ≤ -7.0 kcal/mol) to known inhibitors .

- Contradiction Resolution: Cross-validate in vitro assays (e.g., IC₅₀ measurements) if computational results conflict with experimental data .

Q. What strategies address contradictions in bioactivity data across different studies?

Methodological Answer:

- Source Analysis: Compare experimental conditions (e.g., cell lines, solvent/DMSO concentration) that may alter compound solubility or stability .

- Dosage Optimization: Perform dose-response curves (e.g., 0.1–100 µM) to identify non-linear effects.

- Metabolite Profiling: Use LC-MS to detect degradation products or active metabolites that may explain variability .

- Statistical Validation: Apply ANOVA or t-tests to assess significance of conflicting results (p < 0.05) .

Q. How can crystallography reveal intermolecular interactions influencing the compound’s stability?

Methodological Answer:

- Crystal Growth: Slow evaporation of ethanol/water solutions (1:1 v/v) yields diffraction-quality crystals .

- Key Interactions:

- Hydrogen bonds between the acetamide carbonyl and adjacent NH groups (distance: 2.8–3.0 Å).

- van der Waals interactions between sec-butyl chains and aromatic rings, stabilizing the lattice .

- Thermal Analysis: Pair with DSC/TGA to correlate structural features with thermal stability (decomposition >200°C) .

Q. What in silico methods predict the environmental impact of this compound?

Methodological Answer:

- Software Tools: Use EPI Suite to estimate biodegradation (BIOWIN), bioaccumulation (BCF), and ecotoxicity (ECOSAR).

- Key Parameters:

- Validation: Compare predictions with experimental soil/water degradation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.